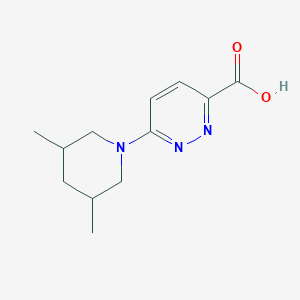

6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid

Vue d'ensemble

Description

“6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid” is a compound that belongs to the class of pyridazin-3 (2H)-one derivatives . These derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .

Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition .Applications De Recherche Scientifique

Antimicrobial Activity

Pyridazine derivatives, including 6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid , have been studied for their potential as antimicrobial agents. The structure of pyridazine allows for the synthesis of compounds that can target a range of microbial pathogens. Research has shown that modifications to the pyridazine ring can lead to compounds with significant antibacterial and antifungal properties .

Antidepressant and Anxiolytic Effects

The compound’s structural similarity to known antidepressant and anxiolytic agents suggests it could be beneficial in treating mood disorders. Pyridazine derivatives have been explored for their CNS activity, which includes potential antidepressant effects. This is particularly relevant for drug discovery programs focusing on new treatments for depression and anxiety .

Anti-Hypertensive Properties

Pyridazine cores are found in several anti-hypertensive drugs. The presence of the dimethylpiperidinyl group in 6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid may contribute to vasodilatory effects, which can be useful in managing high blood pressure. Further research could explore its efficacy and mechanism of action in this context .

Anticancer Applications

The pyridazine ring is a feature in some anticancer agents. Its ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation makes it a scaffold of interest for developing new oncology drugs. The specific substituents on the pyridazine ring can be optimized for targeting various types of cancer cells .

Antiplatelet and Antithrombotic Effects

Compounds with a pyridazine structure have shown promise as antiplatelet agents. They can inhibit enzymes like phosphodiesterase, which plays a role in platelet aggregation. This suggests potential applications in preventing thrombosis and other cardiovascular diseases .

Antiulcer Activity

The pyridazine derivatives have been investigated for their gastroprotective effects. They may help in treating ulcers by modulating acid secretion or protecting the gastric mucosa. This could lead to the development of new antiulcer medications with improved efficacy and safety profiles .

Herbicidal and Agrochemical Use

Pyridazine compounds have been utilized as herbicides, demonstrating their versatility in agricultural applications. They can act on specific plant enzymes or growth processes, providing a targeted approach to weed control. This aspect of research can lead to more environmentally friendly and efficient herbicides .

Complexation with Metal Ions

Studies have shown that pyridazine derivatives can complex with metal ions, which is useful in various chemical processes, including catalysis and environmental remediation. The complexation of 6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid with uranium (VI) has been specifically studied, indicating its potential in nuclear waste management and other applications involving heavy metals .

Orientations Futures

Given the diverse pharmacological activities of pyridazin-3 (2H)-one derivatives, it is suggested that this privileged skeleton should be extensively studied for the therapeutic benefits . The incorporation of this versatile biologically accepted pharmacophore in established medicinally active molecules could result in a wide range of pharmacological effects .

Propriétés

IUPAC Name |

6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-8-5-9(2)7-15(6-8)11-4-3-10(12(16)17)13-14-11/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIBPLKEYRMGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NN=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid | |

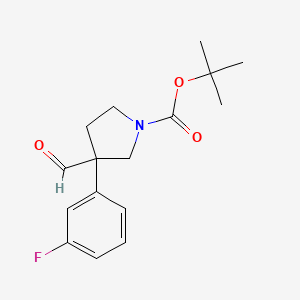

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(tert-Butoxycarbonyl)amino]-2-furoic acid](/img/structure/B1465478.png)

![1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine](/img/structure/B1465495.png)

![(3S,7R,8AS)-3-[(1S)-1-Hydroxyethyl]octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465499.png)

![1-[4-(1H-Imidazol-2-yl)benzyl]piperidine](/img/structure/B1465500.png)

![Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B1465501.png)